molecular formula C9H13ClN2O B6000953 2-(2-methoxyphenyl)ethanimidamide hydrochloride

2-(2-methoxyphenyl)ethanimidamide hydrochloride

Cat. No.: B6000953
M. Wt: 200.66 g/mol
InChI Key: LXSBAIGHHOJQAX-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)ethanimidamide hydrochloride is an amidine derivative characterized by a 2-methoxyphenyl substituent attached to an ethanimidamide backbone, with a hydrochloride salt improving its solubility and stability. The compound is synthesized via multi-step reactions involving intermediates such as 2-(2-methoxyphenyl)ethan-1-amine hydrochloride and dicyandiamide, as described in synthetic protocols (e.g., LCMS [M+H]+ = 236.20) .

Properties

IUPAC Name

2-(2-methoxyphenyl)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-12-8-5-3-2-4-7(8)6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSBAIGHHOJQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670730
Record name (2-Methoxyphenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-03-1
Record name (2-Methoxyphenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)ethanimidamide hydrochloride typically involves the reaction of 2-methoxybenzaldehyde with ammonium acetate and acetic anhydride to form the corresponding imine. This imine is then reduced using sodium borohydride to yield 2-(2-methoxyphenyl)ethanamine. The final step involves the reaction of 2-(2-methoxyphenyl)ethanamine with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)ethanimidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced amines or other derivatives.

    Substitution: Halogenated or otherwise substituted derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)ethanimidamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the ethanimidamide moiety play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key References
2-(2-Methoxyphenyl)ethanimidamide hydrochloride - C₉H₁₂ClN₂O* ~199.45 (calculated) 2-Methoxyphenyl
2-(Phenylthio)ethanimidamide hydrochloride 84544-86-5 C₈H₁₁ClN₂S 167.25 (reported)† Phenylthio
2-(3-Chlorophenyl)ethanimidamide hydrochloride 6487-96-3 C₈H₈Cl₂N₂ 203.07 (calculated) 3-Chlorophenyl
2-(2,6-Dichlorophenyl)ethanimidamide hydrochloride 49254-51 C₈H₈Cl₂N₂·HCl 239.52 2,6-Dichlorophenyl
2-(4-tert-Butylphenoxy)ethanimidamide hydrochloride 175277-47-1 C₁₂H₁₈ClN₂O 242.75 4-tert-Butylphenoxy
2-(Thiophen-2-yl)ethanimidamide hydrochloride 6449-64-5 C₆H₈ClN₂S 180.66 (calculated) Thiophen-2-yl
2-(1,3-Dioxoisoindol-2-yl)ethanimidamide hydrochloride 1920-12-3 C₁₀H₁₀ClN₃O₂ 239.66 Phthalimido

*Calculated based on structural analogy; †Discrepancy noted between reported molecular weight (167.25) and formula-derived value (~202.52 for C₈H₁₁ClN₂S).

Key Observations:

  • Halogenated groups (e.g., Cl): Increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Heterocyclic groups (e.g., thiophene): Modify electronic properties and interaction with aromatic receptors.

Biological Activity

2-(2-Methoxyphenyl)ethanimidamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a methoxy group attached to a phenyl ring, suggests various medicinal applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C9H12ClN3O
  • Molecular Weight : 201.66 g/mol
  • Solubility : Enhanced solubility in aqueous solutions due to the hydrochloride form.

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 2-methoxyaniline with chloroacetyl chloride.
  • Treatment with ammonia followed by hydrochloric acid to form the hydrochloride salt.
  • Characterization using techniques such as NMR and IR spectroscopy.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

Anticonvulsant Activity

Preliminary studies suggest that this compound may possess anticonvulsant properties. In animal models, it has shown weak to moderate activity against seizures, indicating potential therapeutic applications in epilepsy treatment .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effects, particularly against pathogenic strains of bacteria. While specific data on its efficacy against E. coli is limited, the structural analogs have demonstrated notable activity, suggesting that further investigation into its antimicrobial potential is warranted .

Cytotoxicity and Cancer Research

Recent studies have highlighted the cytotoxic effects of related compounds in cancer research. For example, derivatives of methoxyphenyl amidines have shown significant activity against various cancer cell lines, with IC50 values in the micromolar range. Although specific data on this compound is sparse, its structural similarities to these active compounds suggest potential anti-cancer properties .

The mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in neurotransmission and cellular proliferation pathways.

Comparative Analysis with Related Compounds

To better understand the uniqueness and potential of this compound, a comparative analysis with structurally similar compounds reveals distinct biological activities:

Compound NameMolecular FormulaKey Features
2-(4-Methoxyphenyl)acetamidine hydrochlorideC9H12ClN3OSimilar imidamide structure; potential antimicrobial properties
N'-hydroxy-2-(4-methoxyphenyl)ethanimidamideC9H12N2O2Hydroxylated derivative; may exhibit different biological activity
2-Amino-2-(4-methoxyphenyl)acetic acid hydrochlorideC9H12ClN3OContains amino group; differs in functional properties

Case Studies and Research Findings

  • A study investigating the leishmanicidal activity of related methoxy-substituted compounds reported significant reductions in parasite load in experimental models, indicating potential applications for this compound in treating parasitic infections .
  • Another research effort explored the binding affinity of similar compounds with biological targets, suggesting that modifications in the chemical structure could enhance their therapeutic efficacy .

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